3-Bromo-2-nitroaniline

Overview

Description

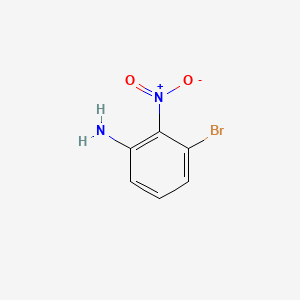

3-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a nitro group. This compound is typically a yellow to orange crystalline solid and is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-nitroaniline can be synthesized through several methods:

Nitration of 3-bromoaniline: This involves the nitration of 3-bromoaniline using a mixture of concentrated sulfuric acid and nitric acid.

Bromination of 2-nitroaniline: Another method involves the bromination of 2-nitroaniline using bromine in the presence of a suitable solvent like acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow nitration of 3-bromoaniline, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

3-Bromo-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

Reduction: 3-Bromo-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Nitroso or azo derivatives.

Scientific Research Applications

3-Bromo-2-nitroaniline is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.

Industry: It is employed in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-nitroaniline involves its interaction with various molecular targets:

Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different properties.

Oxidation: The amino group can be oxidized to form nitroso or azo compounds, which have distinct chemical behaviors.

Comparison with Similar Compounds

3-Bromo-2-nitroaniline can be compared with other nitroaniline derivatives:

2-Nitroaniline: Similar in structure but lacks the bromine atom.

4-Nitroaniline: The nitro group is positioned differently, affecting its reactivity and applications.

3-Nitroaniline: Lacks the bromine atom and has different reactivity patterns.

Uniqueness: The presence of both bromine and nitro groups in this compound makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .

Biological Activity

3-Bromo-2-nitroaniline is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C6H5BrN2O2

Molecular Weight: 202.02 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC(=C(C(=C1Br)N+[O-])N)C

Synthesis

This compound can be synthesized through a multi-step process involving:

- Nitration of Aniline: The aniline precursor undergoes nitration using concentrated nitric and sulfuric acids to introduce the nitro group.

- Bromination: The resulting nitroaniline is then brominated using bromine or N-bromosuccinimide (NBS) to attach the bromine atom.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer studies. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The nitro group is often associated with redox reactions that can disrupt microbial cellular functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound appears to interact with specific cellular pathways, leading to cell cycle arrest and programmed cell death.

-

Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

-

Mechanism of Action:

- Induction of reactive oxygen species (ROS)

- Activation of caspase pathways leading to apoptosis

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various nitroaniline derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted by Smith et al. (2023) investigated the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Redox Reactions: The nitro group can participate in redox reactions, generating reactive intermediates that can damage cellular components.

- Protein Binding: It can bind to proteins or receptors, altering their function and influencing various signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-2-nitroaniline at the laboratory scale?

- Methodological Answer : A common approach involves sequential bromination and nitration of aniline derivatives. For example, acetanilide can be brominated at the meta position using bromine in acetic acid, followed by nitration with a nitric acid-sulfuric acid mixture. Deacetylation under acidic or basic conditions yields this compound. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side products like di-brominated or over-nitrated isomers .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to nitro and bromo groups).

- Mass Spectrometry : High-resolution MS to verify molecular mass (217.022 g/mol) and isotopic patterns from bromine.

- HPLC : Reverse-phase chromatography with UV detection to assess purity and detect trace impurities .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to moisture, which may hydrolyze the nitro group. Conduct periodic FT-IR analysis to detect degradation (e.g., amine formation via nitro reduction) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to prevent inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for ingestion, seek medical attention and provide SDS (Section 4 of ).

- Waste Disposal : Treat as hazardous waste; consult local regulations for halogenated aromatic amine disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura coupling). Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior. Compare with experimental results (e.g., coupling yields with Pd catalysts) to validate models .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data may arise from isomeric impurities or tautomerism. Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For ambiguous mass fragments, isotope labeling or tandem MS/MS can clarify fragmentation pathways .

Q. How does steric hindrance from the bromo and nitro groups influence regioselectivity in electrophilic substitution?

- Methodological Answer : The nitro group is a strong meta-director, while bromine acts as an ortho/para-director. Competitive directing effects can be studied via competitive reactions (e.g., nitration of 3-bromoaniline vs. This compound). Kinetic vs. thermodynamic control can be assessed using temperature-dependent experiments .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodological Answer : It serves as a precursor for indoles, quinolines, and benzodiazepines. For example, Ullmann coupling with aryl halides forms biaryl intermediates, while reduction of the nitro group enables cyclization reactions. Monitor intermediates via in-situ IR or LC-MS to optimize stepwise pathways .

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

- Methodological Answer : Address exothermicity in nitration/bromination steps using controlled addition rates and cooling. Purification challenges (e.g., separating mono- vs. di-substituted products) require gradient recrystallization or column chromatography. Process Analytical Technology (PAT) tools like ReactIR can monitor reaction progress in real time .

Properties

IUPAC Name |

3-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHLBAXHLAQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618776 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7138-15-0 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.